2-[3-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]indol-1-yl]-N-phenylacetamide
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Overview
Description
2-[3-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]indol-1-yl]-N-phenylacetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-[3-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]indol-1-yl]-N-phenylacetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the indole core: This can be achieved through a Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole nucleus.
Introduction of the cyano and fluorophenyl groups: This step involves the use of appropriate reagents to introduce the cyano and fluorophenyl groups at specific positions on the indole ring.
Formation of the final compound: The final step involves the reaction of the intermediate with phenylacetamide to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-[3-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]indol-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the indole ring due to the presence of electron-donating groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[3-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]indol-1-yl]-N-phenylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]indol-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 2-[3-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]indol-1-yl]-N-phenylacetamide include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-2-carboxylate derivatives: Known for their antiviral properties.
Fluoroindoles: Compounds with potential therapeutic applications.
What sets this compound apart is its unique combination of cyano and fluorophenyl groups, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
2-[3-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]indol-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O/c26-21-8-6-7-18(14-21)19(15-27)13-20-16-29(24-12-5-4-11-23(20)24)17-25(30)28-22-9-2-1-3-10-22/h1-14,16H,17H2,(H,28,30)/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKPWHIAGCUYPC-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=C(C#N)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)/C=C(/C#N)\C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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